molecular formula C9H15P B101688 Triallylphosphine CAS No. 16523-89-0

Triallylphosphine

Cat. No. B101688
CAS RN: 16523-89-0
M. Wt: 154.19 g/mol
InChI Key: GNFABDZKXNKQKN-UHFFFAOYSA-N
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Description

Triallylphosphine (TAP) is an organophosphorus compound that has been widely used in a variety of scientific research applications due to its unique properties. TAP is a colorless liquid with a boiling point of 140°C and a melting point of -60°C. It is insoluble in water, but miscible with most organic solvents. TAP has a low vapor pressure and is relatively stable in air. It has a low toxicity and is not considered to be a health hazard.

Scientific Research Applications

Reversible Coordination in Ruthenium Carbonyl Clusters

Triallylphosphine exhibits reversible coordination in ruthenium carbonyl clusters. This characteristic has been demonstrated in the study of this compound-substituted clusters, where the reaction leads to the formation of various ruthenium complexes. This highlights the potential of this compound in the field of inorganic chemistry and material science, particularly in the synthesis and modification of metal clusters (Thapper et al., 2004).

Air-Stable Trialkylphosphonium Salts

This compound has been used to create air-stable trialkylphosphonium salts. These salts are formed by protonation on phosphorus and can replace air-sensitive trialkylphosphines in various reactions. Their stability and ease of handling make them useful in a range of stoichiometric and catalytic processes, particularly in organic chemistry (Netherton & Fu, 2001).

Plasma Polymerization and Metal Complexation

The plasma polymerization of this compound to form crosslinked polymer thin films has been researched. These thin films retain a high proportion of CC and P groups from the monomer, making them reactive towards various gases and metal compounds. This property is crucial in the development of materials with specific functionalities, such as sensors or catalysts (Clymer, Morosoff, & Crumbliss, 1992).

Formation of Phosphaacetylene by Thermolysis

A theoretical study explored the decomposition of this compound into phosphaacetylene, revealing insights into the thermal decomposition mechanisms of organophosphorus compounds. This research is significant in the field of theoretical and computational chemistry, providing a deeper understanding of the reactions and stability of phosphorus-containing organic compounds (Mathey & le Floch, 2004).

Anti-Selective Vicinal Silaboration and Diboration

Trialkylphosphine organocatalysts, including this compound, have been used for anti-selective vicinal silaboration and diboration of alkynoates. This methodology is important in organic synthesis, enabling the creation of complex molecules with precise control over the stereochemistry (Nagao, Ohmiya, & Sawamura, 2015).

Sterically Demanding Trialkylphosphines in Catalysis

Research on sterically demanding trialkylphosphines, including this compound, has shown their effectiveness in palladium-catalyzed cross-coupling reactions. These phosphines offer a flexible design for tuning catalytic properties, which is vital for advancing synthetic methodologies in organic chemistry (Fleckenstein & Plenio, 2010).

Safety and Hazards

Triallylphosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment .

Mechanism of Action

Target of Action

Triallylphosphine is a type of tertiary phosphine . Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . The primary targets of this compound are the reactions it catalyzes, which include various types of cross-coupling reactions .

Mode of Action

This compound interacts with its targets through a process known as single-electron-transfer (SET) reactions . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the reactions it catalyzes. These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions vary depending on the specific reaction and the compounds involved.

Pharmacokinetics

It’s known that this compound is a liquid at room temperature with a density of 0861 g/mL at 25 °C .

Result of Action

The result of this compound’s action is the promotion of various types of cross-coupling reactions . These reactions are crucial in the field of organic synthesis, enabling the formation of complex molecular structures from simpler starting materials .

Action Environment

The action of triallylphine is influenced by environmental factors such as temperature and pressure. For instance, the parent phosphinine is obtained in about 40% yield by thermolysis of vinyldiallylphosphine at 700 °C at 10 –3 Torr . Additionally, one of the severe limitations with respect to exploiting the more nucleophilic, yet less basic, phosphine in this regard is its air sensitivity .

Biochemical Analysis

Biochemical Properties

Triallylphosphine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a ligand or a catalyst. For instance, this compound can form complexes with transition metals, which are crucial in catalytic processes. These interactions are typically characterized by the formation of phosphine-metal bonds, which can influence the reactivity and stability of the resulting complexes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cellular proteins and enzymes, leading to changes in their activity and function. This can result in alterations in cell signaling pathways, which can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules, inhibit or activate enzymes, and alter gene expression. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. Additionally, this compound can act as a ligand for metal ions, forming complexes that can influence enzymatic activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical transformations, which can affect its activity and interactions with biomolecules. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed in studies, indicating that there is a critical concentration above which this compound can cause significant harm to cells and tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can participate in redox reactions, influencing the balance of reactive oxygen species and antioxidants in cells. Additionally, this compound can affect the activity of enzymes involved in lipid and carbohydrate metabolism, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. For instance, this compound can bind to membrane proteins, facilitating its transport across cellular membranes and into specific compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, and other organelles, where it can exert its effects on cellular processes. The activity and function of this compound can be influenced by its localization, as different compartments provide distinct microenvironments and interaction partners .

properties

IUPAC Name

tris(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFABDZKXNKQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167868
Record name Triallyl phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16523-89-0
Record name Triallyl phosphine
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Record name Triallyl phosphine
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Record name Triallyl phosphine
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Record name Triallyl phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of triallylphosphine in materials science?

A1: this compound is mainly used as a precursor for generating thin films with various functionalities. [] Plasma polymerization of this compound creates crosslinked polymer thin films rich in carbon-carbon (C-C) and phosphorus (P) groups, reflecting the monomer structure. [] These films can further react with molecules like oxygen (O2), nitric oxide (NO), nickel tetracarbonyl (Ni(CO)4), and iron pentacarbonyl (Fe(CO)5), demonstrating the accessibility and reactivity of the phosphine groups. []

Q2: How does this compound contribute to incorporating transition metals into polymer films?

A2: The phosphine groups in this compound-derived plasma polymer films act as ligands, enabling the incorporation of transition metals. [, ] For instance, exposing the film to Ni(CO)4 or Fe(CO)5 results in the metal complexing with the phosphorus atoms, displacing some carbonyl (CO) ligands. [] This method offers a novel way to produce single-phase transition metal-containing plasma polymers. []

Q3: Can you explain the process of forming nickel-containing this compound plasma polymer using concurrent metal evaporation?

A3: This technique involves simultaneously evaporating nickel into a this compound glow discharge. [] The nickel atoms react with the phosphine groups present in the plasma, leading to the formation of nickel-containing this compound plasma polymer (NiTAPPP). [] The ratio of nickel evaporation rate to plasma polymer deposition rate influences the final product's composition; a higher ratio favors uncoordinated nickel formation, while a lower ratio promotes coordinated nickel. []

Q4: What is the significance of the thermal decomposition of this compound?

A5: The thermolysis of this compound offers a synthetic pathway for producing phosphaacetylene (HCP). [, ] Heating this compound to 700 °C under reduced pressure (10-3 Torr) leads to the formation of HCP, which can be purified via trap-to-trap distillation. [] This method highlights the potential of this compound as a precursor for synthesizing phosphorus-containing compounds.

Q5: How does the proposed mechanism for phosphaacetylene formation from this compound compare to acetylene formation from vinylacetylene?

A6: Theoretical studies suggest that phosphaacetylene formation from this compound occurs through two sequential retro-ene eliminations of propene, yielding vinylphosphaacetylene as an intermediate. [] Subsequently, a 1,2 hydrogen shift converts vinylphosphaacetylene to the final product, phosphaacetylene. [] This mechanism closely resembles the pathway proposed for acetylene formation from vinylacetylene during thermal decomposition in a shock tube. []

Q6: Beyond thin films and phosphaacetylene synthesis, how else has this compound been utilized in chemical synthesis?

A7: this compound plays a crucial role in synthesizing iron(II) complexes with 10- and 11-membered triphosphamacrocycles. [] In a base-catalyzed reaction, this compound, along with 1,3-bis(phosphino)propane, assembles around an iron center to form a 10-membered triphosphamacrocycle complex. [] Similarly, it participates in a radical-initiated iron-templated reaction with 1,2-bis(phosphino)ethane to yield another 10-membered triphosphamacrocycle complex. [] This example showcases the utility of this compound in constructing complex organometallic architectures.

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